4-chloro-N'-(4-chlorobenzylidene)benzohydrazide 4-chloro-N'-(4-chlorobenzylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 23289-03-4
VCID: VC10827068
InChI: InChI=1S/C14H10Cl2N2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9+
SMILES: C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)Cl
Molecular Formula: C14H10Cl2N2O
Molecular Weight: 293.1 g/mol

4-chloro-N'-(4-chlorobenzylidene)benzohydrazide

CAS No.: 23289-03-4

Cat. No.: VC10827068

Molecular Formula: C14H10Cl2N2O

Molecular Weight: 293.1 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N'-(4-chlorobenzylidene)benzohydrazide - 23289-03-4

Specification

CAS No. 23289-03-4
Molecular Formula C14H10Cl2N2O
Molecular Weight 293.1 g/mol
IUPAC Name 4-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C14H10Cl2N2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9+
Standard InChI Key SWHJISKQXOLDMI-RQZCQDPDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)Cl
SMILES C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)Cl

Introduction

Structural Characteristics and Crystallographic Insights

Molecular Geometry and Configuration

The title compound adopts an E (trans) configuration around the C=N bond of the hydrazone moiety, a stereoelectronic preference observed in analogous hydrazone derivatives . X-ray diffraction studies reveal a dihedral angle of 8.6° between the two benzene rings, indicating near-planar alignment that facilitates π-π stacking interactions in the solid state . The chlorinated aromatic systems contribute to electron-withdrawing effects, polarizing the hydrazone linkage and enhancing intermolecular interactions.

Hydrogen Bonding Networks

In the crystalline lattice, molecules are interconnected via N–H⋯O and N–H⋯N hydrogen bonds, forming one-dimensional chains along the crystallographic c-axis . These interactions are critical for stabilizing the supramolecular architecture, as illustrated in Figure 1. The methanol solvent molecule in the monosolvate variant further participates in O–H⋯O hydrogen bonds, underscoring the compound’s propensity for forming ordered crystalline phases .

Synthesis and Reaction Mechanisms

Conventional Synthesis Pathway

The compound is synthesized through acid-catalyzed condensation of equimolar 4-chlorobenzaldehyde and 4-chlorobenzohydrazide in methanol under reflux conditions . The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. Typical yields range from 70–85%, with purity confirmed by melting point analysis and spectroscopic methods .

Optimization Parameters

  • Solvent Selection: Methanol is preferred for its polarity, which stabilizes intermediates and facilitates proton transfer .

  • Catalysis: Acidic conditions (e.g., acetic acid) accelerate imine formation by protonating the carbonyl oxygen .

  • Temperature: Reflux at 60–70°C ensures sufficient energy for dehydration without promoting side reactions .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 210–212°C, consistent with its crystalline nature and strong intermolecular forces . It is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water, a trait attributed to its hydrophobic aromatic systems .

Spectroscopic Signatures

  • IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) confirm the hydrazone structure .

  • NMR Spectroscopy: ¹H NMR signals at δ 11.2 ppm (NH) and δ 8.3 ppm (CH=N) corroborate the proposed geometry .

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesNotable PropertiesSource
4-Chloro-N'-(2-chlorobenzylidene)benzohydrazideOrtho-chloro substitutionDihedral angle = 8.6°; chains along c-axis
4-Chloro-N'-(4-methoxybenzylidene)benzohydrazideMethoxy substituentForms methanol monosolvate; antimicrobial activity
N'-(4-Chlorobenzoyl)benzohydrazideBenzoyl groupCytotoxic effects on MCF-7 cells

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